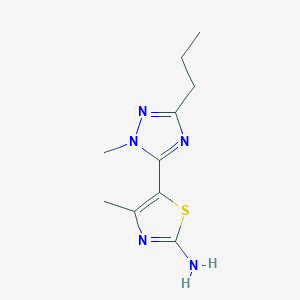
4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the formation of the thiazole and triazole rings through cyclization reactions. One common method involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine
- 5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-amine
Uniqueness
4-Methyl-5-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole and triazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H15N5S |
|---|---|
Molecular Weight |
237.33 g/mol |
IUPAC Name |
4-methyl-5-(2-methyl-5-propyl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H15N5S/c1-4-5-7-13-9(15(3)14-7)8-6(2)12-10(11)16-8/h4-5H2,1-3H3,(H2,11,12) |
InChI Key |
DZNFDQVUJTUESC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=C(N=C(S2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

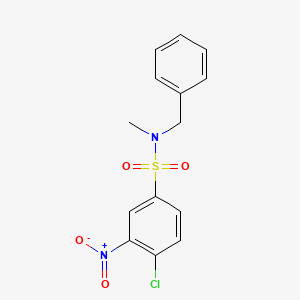
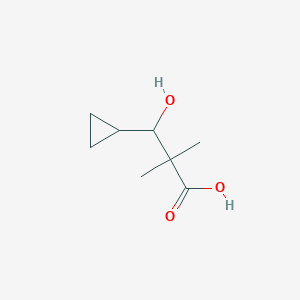
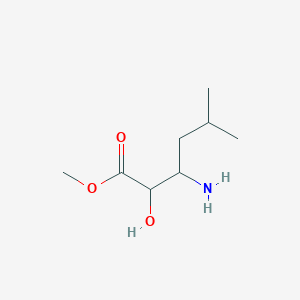
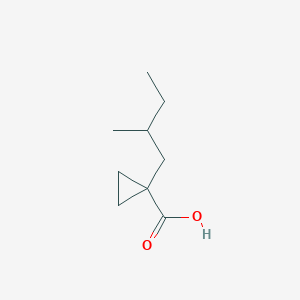
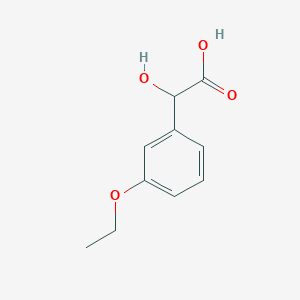
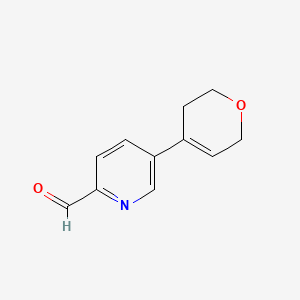
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
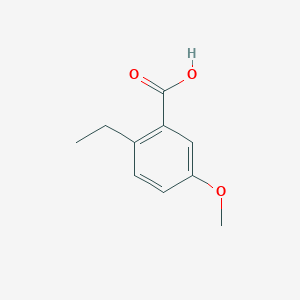

![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
